

5-Bromoisoquinolin-1(2H)-one: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 5-bromoisoquinolin-1(2H)-one

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural framework, featuring a bromine atom at the C5 position, provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The isoquinolin-1(2H)-one core is a recognized pharmacophore present in numerous biologically active molecules, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a crucial class of anti-cancer drugs. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **5-bromoisoquinolin-1(2H)-one**, with a focus on its utility as a key building block in drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **5-bromoisoquinolin-1(2H)-one** is essential for its effective use in synthesis. The key data for this compound are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₆ BrNO
Molecular Weight	224.05 g/mol
CAS Number	190777-77-6
Appearance	Yellow solid[1]
Boiling Point	443.2 ± 45.0 °C (Predicted)[2]
Purity (LCMS)	94%[1]
Mass Spectrometry (ESMS)	m/z 224 [M+H] ⁺ [1]

Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the isoquinolinone core. A publicly available ¹H NMR spectrum can be found for **5-bromoisoquinolin-1(2H)-one**[3].
- ¹³C NMR: The carbon NMR spectrum would be expected to show nine distinct signals corresponding to the carbon atoms of the bicyclic system. While a specific spectrum for **5-bromoisoquinolin-1(2H)-one** is not readily available, the interpretation can be guided by data from similar isoquinoline structures.
- Infrared (IR) Spectroscopy: The IR spectrum of **5-bromoisoquinolin-1(2H)-one** would be characterized by a strong absorption band for the C=O stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic ring and the C-Br stretching vibration.

Synthesis of 5-Bromoisoquinolin-1(2H)-one

The synthesis of **5-bromoisoquinolin-1(2H)-one** can be achieved through the oxidation of its corresponding 3,4-dihydro derivative. A reliable method involves the use of 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) as the oxidizing agent.

Experimental Protocol: Synthesis of 5-Bromoisoquinolin-1(2H)-one[1]

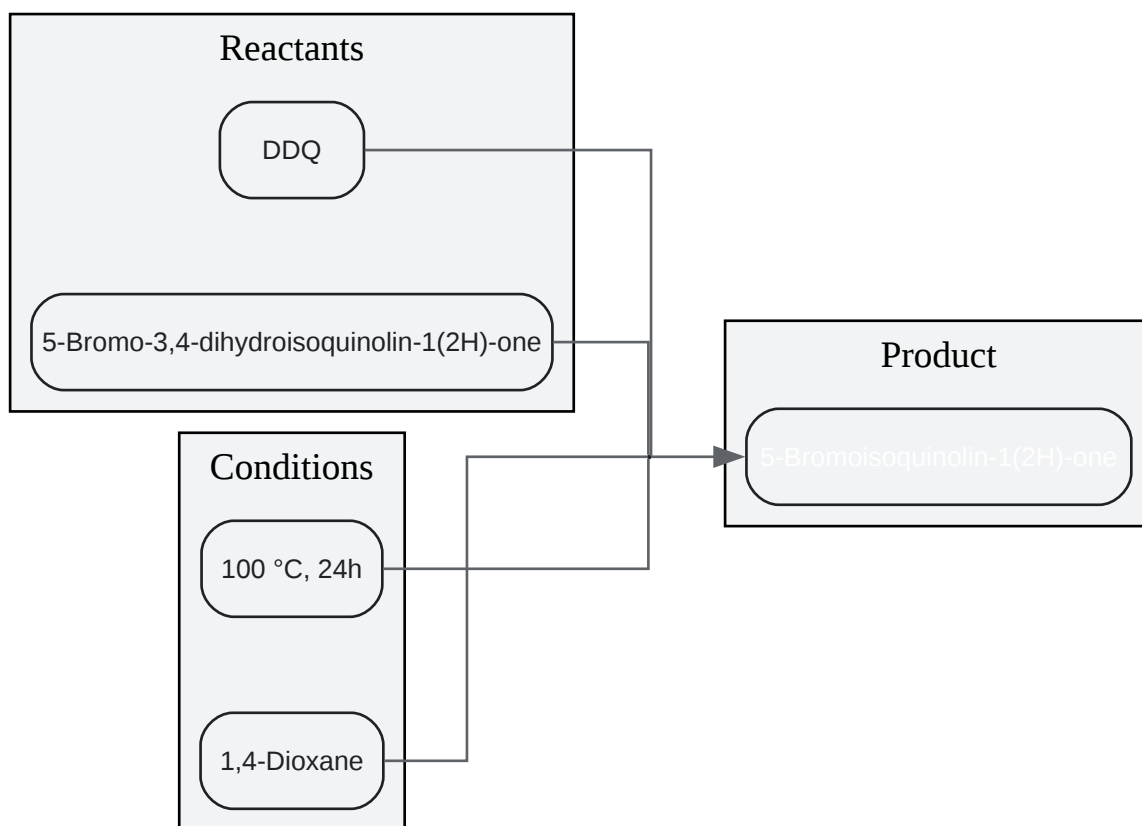
Materials:

- 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (4.3 g, 18.9 mmol)
- 2,3-Dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol)
- 1,4-Dioxane (76 mL)
- Ethyl acetate
- 10% aqueous sodium hydroxide solution
- Dichloromethane
- Methanol
- Anhydrous sodium sulfate

Procedure:

- A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and DDQ in 1,4-dioxane is stirred at 100 °C for 24 hours.
- The reaction mixture is concentrated under reduced pressure.
- The residue is dissolved in ethyl acetate and washed with 10% aqueous sodium hydroxide solution.
- The aqueous layer is separated and extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash chromatography (eluent: dichloromethane/methanol gradient from 99:1 to 96:4) to afford **5-bromoisoquinolin-1(2H)-one** as a yellow solid.

Yield: 35% (1.49 g)[1]



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Caption: Synthesis of **5-bromoisoquinolin-1(2H)-one**.

Applications in Organic Synthesis

The bromine atom at the C5 position of **5-bromoisoquinolin-1(2H)-one** serves as a key functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.

Suzuki-Miyaura Coupling

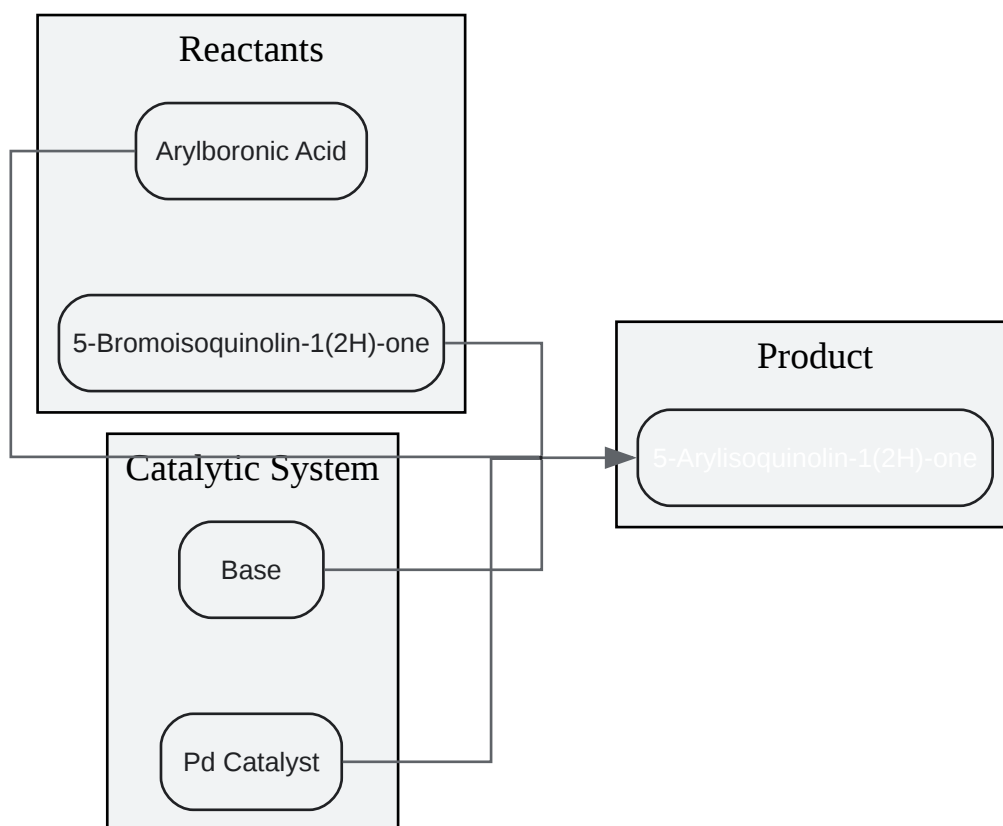
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between **5-bromoisoquinolin-1(2H)-one** and various boronic acids or esters. This reaction is instrumental in the synthesis of 5-aryl or 5-heteroaryl isoquinolin-1(2H)-ones.

Materials:

- **5-Bromoisquinolin-1(2H)-one** (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
- Base (e.g., K₂CO₃, 2.0 mmol)
- Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

- To a reaction vessel, add **5-bromoisquinolin-1(2H)-one**, the arylboronic acid, the palladium catalyst, and the base.
- The vessel is flushed with an inert gas (e.g., argon or nitrogen).
- The degassed solvent is added, and the mixture is heated to reflux with stirring.
- The reaction progress is monitored by TLC or LC-MS.
- Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated.
- The crude product is purified by column chromatography.



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Caption: Suzuki-Miyaura coupling of **5-bromoisoquinolin-1(2H)-one**.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, providing access to a wide range of 5-amino-substituted isoquinolin-1(2H)-ones. This reaction is crucial for the introduction of various amine functionalities, which can significantly impact the biological activity of the resulting molecules.

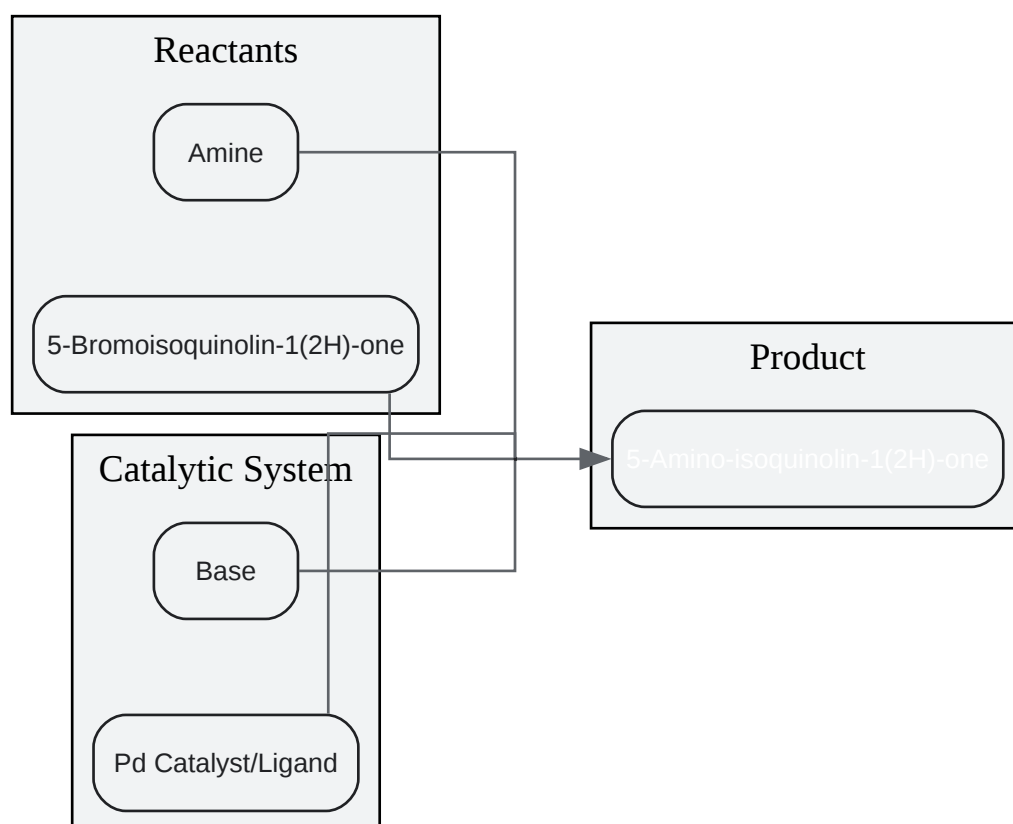
Materials:

- **5-Bromoisoquinolin-1(2H)-one** (1.0 mmol)
- Amine (1.2 mmol)
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$)

- Ligand (e.g., Xantphos)
- Base (e.g., Cs_2CO_3)
- Solvent (e.g., Dioxane)

Procedure:

- To a reaction vessel under an inert atmosphere, add **5-bromoisoquinolin-1(2H)-one**, the palladium precatalyst, the ligand, and the base.
- The degassed solvent and the amine are added.
- The reaction mixture is heated with stirring.
- The reaction is monitored by TLC or LC-MS.
- After completion, the mixture is cooled, and the product is isolated through extraction and purification by column chromatography.



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Caption: Buchwald-Hartwig amination of **5-bromoisoquinolin-1(2H)-one**.

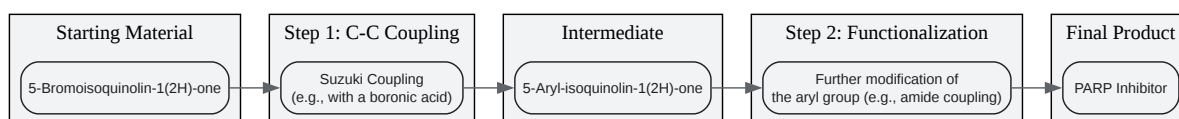
Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have shown significant efficacy in the treatment of cancers with deficiencies in the DNA repair pathway, such as those with BRCA1/2 mutations. The isoquinolin-1(2H)-one scaffold is a key structural motif in several potent PARP inhibitors. **5-Bromoisoquinolin-1(2H)-one** has been identified as a potent inhibitor of PARP activity in vitro, highlighting its potential as a lead compound or a key intermediate in the development of new PARP inhibitors[4].

The synthesis of more complex PARP inhibitors can be envisioned starting from **5-bromoisoquinolin-1(2H)-one**, utilizing the cross-coupling reactions described above to introduce functionalities that enhance binding to the PARP enzyme.

Hypothetical Synthetic Pathway to a PARP Inhibitor

The following workflow illustrates a hypothetical pathway for the synthesis of a PARP inhibitor incorporating the 5-substituted isoquinolin-1(2H)-one core. This pathway demonstrates the strategic use of **5-bromoisoquinolin-1(2H)-one** as a starting material.



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Caption: Hypothetical synthesis of a PARP inhibitor.

Conclusion

5-Bromoisoquinolin-1(2H)-one is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of the C-Br bond make it an ideal starting

material for the synthesis of a diverse range of 5-substituted isoquinolin-1(2H)-one derivatives through robust and high-yielding cross-coupling reactions. The demonstrated potency of **5-bromoisquinolin-1(2H)-one** as a PARP inhibitor underscores the importance of this scaffold in medicinal chemistry and drug discovery. The methodologies and data presented in this guide are intended to facilitate the work of researchers in harnessing the synthetic potential of this key intermediate for the development of novel and impactful molecules.

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